5-cyclopropyl-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)isoxazole-3-carboxamide
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Overview
Description
The compound “5-cyclopropyl-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)isoxazole-3-carboxamide” is a complex organic molecule. It contains a cyclopropyl group, an isoxazole ring, a carboxamide group, and two thiophene rings .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis
The compound contains several functional groups, including a cyclopropyl group, an isoxazole ring, a carboxamide group, and two thiophene rings .Scientific Research Applications
Antimicrobial and Antioxidant Applications
Research indicates that cyclopropane-carboxylate-based compounds exhibit significant antimicrobial and antioxidant properties. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have been synthesized and screened for their antimicrobial and antioxidant activities, showing remarkable antibacterial and antifungal properties alongside profound antioxidant potential (Raghavendra et al., 2016).
Enzyme Inhibition for Therapeutic Applications
Isoxazole-containing sulfonamides have been prepared and demonstrated potent inhibitory effects on carbonic anhydrase II and VII, key enzymes involved in various physiological processes. This property makes these compounds candidates for therapeutic applications in conditions like glaucoma and neuropathic pain (Altug et al., 2017).
Herbicidal Activity
A series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, inspired by the structures of known herbicides, showed significant postemergence herbicidal activity against certain weeds, indicating their potential in agricultural applications (Sun et al., 2020).
Synthetic Methodologies
Compounds with the cyclopropyl and isoxazole groups have been utilized in various synthetic methodologies, leading to the creation of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. For instance, the microwave-assisted synthesis of novel pyrido[3,2-f][1,4]thiazepines showcases the utility of these motifs in constructing complex heterocyclic systems efficiently (Faty et al., 2011).
Mechanism of Action
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It can be inferred from the properties of thiophene-based analogs that they interact with their targets in a way that leads to a variety of biological effects .
Biochemical Pathways
Molecules with the thiophene ring system are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Given the wide range of biological effects exhibited by thiophene-based analogs , it can be inferred that this compound may have similar effects.
Action Environment
It is known that the nature of the sulfur reagent makes an essential impact on reaction selectivity in the synthesis of thiophene derivatives .
Properties
IUPAC Name |
5-cyclopropyl-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c20-16(12-9-13(22-19-12)11-5-6-11)18-10-17(21,14-3-1-7-23-14)15-4-2-8-24-15/h1-4,7-9,11,21H,5-6,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDZJFCICWVRTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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